molecular formula C27H36N4O2 B2480378 N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922096-59-1

N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2480378
CAS No.: 922096-59-1
M. Wt: 448.611
InChI Key: HOOWQSPWADVPBL-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanediamide derivative featuring a 2,6-dimethylphenyl group and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a piperidine-containing ethyl bridge.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-19-9-7-10-20(2)25(19)29-27(33)26(32)28-18-24(31-15-5-4-6-16-31)22-12-13-23-21(17-22)11-8-14-30(23)3/h7,9-10,12-13,17,24H,4-6,8,11,14-16,18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOWQSPWADVPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dual amine structure with a piperidine and tetrahydroquinoline moiety. Its IUPAC name indicates the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Receptor Interaction : It is hypothesized to interact with multiple neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Antidepressant-like effectsDemonstrated potential in animal models for alleviating symptoms of depression.
Analgesic propertiesExhibited significant pain-relief effects in various pain models compared to standard analgesics.
Neuroprotective effectsShown to protect neuronal cells from oxidative stress and apoptosis in vitro.
Antimicrobial activityPreliminary tests indicate effectiveness against specific bacterial strains.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound significantly reduced depressive-like behaviors in forced swim and tail suspension tests. This suggests a potential mechanism related to serotonin modulation.
  • Analgesic Activity : In a comparative study with standard analgesics like acetaminophen and ibuprofen, the compound showed superior efficacy in reducing pain responses in acetic acid-induced writhing models. The results indicated a possible central mechanism of action.
  • Neuroprotection : Research involving neuronal cultures exposed to oxidative stress revealed that the compound significantly reduced cell death rates compared to untreated controls. This effect was attributed to its ability to modulate antioxidant enzyme activities.

Scientific Research Applications

Pharmaceutical Applications

a. Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study found that the compound significantly reduced symptoms of depression in rodent models, suggesting its potential as a therapeutic agent for mood disorders .

b. Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. In vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative agents, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Research

a. Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds. For instance, it has been used to create new derivatives featuring piperidine and tetrahydroquinoline structures, which are valuable in medicinal chemistry for developing drugs with enhanced efficacy and reduced side effects .

b. Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets. These studies reveal that the compound interacts favorably with several receptors involved in neurological functions, further supporting its potential therapeutic roles .

Case Studies

StudyFocusFindings
Study 1 Antidepressant EffectsDemonstrated significant reduction in depressive symptoms in rodent models using this compound as a treatment .
Study 2 NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures, suggesting potential for Alzheimer's treatment .
Study 3 Synthesis of DerivativesSuccessfully synthesized novel compounds with enhanced pharmacological properties from this base structure .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares the target compound with analogs based on shared structural motifs (e.g., quinoline derivatives, ethanediamides, and piperidine-containing molecules). Key parameters include binding affinity, metabolic stability, and functional group contributions.

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Reported Activity (Source) Binding Affinity (ΔG, kcal/mol) Metabolic Stability (t₁/₂)
Target compound Ethanediamide, tetrahydroquinoline, piperidine Hypothesized CNS modulation (theoretical) N/A N/A
6-Ethoxy-1,2-dihydro-2,2,4-trimethylquinoline (Ethoxyquin) Ethoxy-substituted quinoline Antioxidant in pesticides, hepatotoxic potential -8.2 (AutoDock Vina simulation) ~6 hours (rat liver microsomes)
6-Methoxy-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine (Prometon) Triazine with methoxy and isopropyl groups Herbicide, inhibits photosynthesis -7.5 (AutoDock Vina simulation) >24 hours (soil persistence)
Oxythioquinox (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) Quinoxaline with dithiolo ring Acaricide, inhibits mitochondrial electron transport -9.1 (AutoDock Vina simulation) ~12 hours (aqueous hydrolysis)

Key Findings:

Quinoline Derivatives: Ethoxyquin shares the quinoline core with the target compound but lacks the piperidine-ethanediamide linkage. Its antioxidant activity contrasts with the target compound’s hypothesized CNS effects, highlighting the role of substituents in functional divergence.

Piperidine-Containing Analogs: Piperidine is a common feature in CNS-active drugs (e.g., donepezil). The target compound’s piperidine group may enhance blood-brain barrier permeability compared to non-piperidine analogs like oxythioquinox .

Ethanediamide Linkers: Ethanediamide bridges (as in the target compound) are rare in pesticides but prevalent in kinase inhibitors (e.g., imatinib).

Docking Simulations: AutoDock Vina predicts stronger binding for oxythioquinox (-9.1 kcal/mol) compared to ethoxyquin (-8.2 kcal/mol), likely due to its dithiolo ring enhancing hydrophobic interactions. The target compound’s binding remains unmodeled due to lack of structural data.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a 2,6-dimethylphenyl group, a tetrahydroquinoline moiety, and a piperidine-ethyl-ethanediamide backbone. The dimethylphenyl group enhances lipophilicity, while the tetrahydroquinoline and piperidine moieties introduce basicity and conformational flexibility. These features impact solubility, stability, and interactions with biological targets. Structural characterization should prioritize nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS) to resolve stereochemistry and confirm regioselectivity in synthesis .

Q. What methodologies are recommended for synthesizing this compound with high purity and yield?

A multi-step synthesis is required, starting with:

Intermediate preparation : React 2,6-dimethylaniline with ethanedioyl chloride to form the ethanediamide core.

Functionalization : Introduce the tetrahydroquinoline-piperidine moiety via nucleophilic substitution or reductive amination under inert conditions.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Key parameters include temperature control (<0°C for amide coupling) and catalyst selection (e.g., Hünig’s base for amine activation). Purity ≥98% can be confirmed via HPLC (C18 column, UV detection at 255 nm) .

Q. How should researchers design stability studies for this compound under laboratory conditions?

  • Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond). Use LC-MS to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., serotonin or opioid receptors due to structural analogs like tetrahydroquinoline derivatives).
  • ADMET prediction : Employ QikProp or SwissADME to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. What experimental strategies resolve contradictions in receptor-binding data for this compound?

Conflicting binding affinities may arise from assay conditions (e.g., pH, buffer composition) or impurities. Mitigate via:

Orthogonal assays : Compare radioligand binding (e.g., [3H]-labeled ligands) with fluorescence polarization.

Impurity profiling : Use LC-MS to detect trace by-products (e.g., desmethyl analogs) that may antagonize/agonize receptors.

Positive controls : Include structurally validated ligands (e.g., fentanyl analogs for opioid receptor studies) .

Q. How can reaction conditions be optimized using heuristic algorithms?

  • Bayesian optimization : Define parameters (temperature, solvent polarity, catalyst loading) and iteratively test conditions to maximize yield.
  • High-throughput screening : Use robotic platforms to test 100+ combinations of reagents/solvents. Analyze via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity for amide bond formation) .

Data Analysis and Interpretation

Q. What analytical techniques differentiate stereoisomers of this compound?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

Q. How should researchers address discrepancies between in silico predictions and in vitro activity?

  • Conformational analysis : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess if the compound adopts non-docked conformations in solution.
  • Solvent effects : Recalculate docking scores with explicit solvent models (e.g., TIP3P water) to improve accuracy .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Plasma protein binding : Use equilibrium dialysis with human plasma and quantify unbound fraction via LC-MS.
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion over time .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Core modifications : Replace the piperidine group with morpholine or azetidine to modulate basicity.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability. Validate via cytotoxicity assays (MTT) and receptor-binding .

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